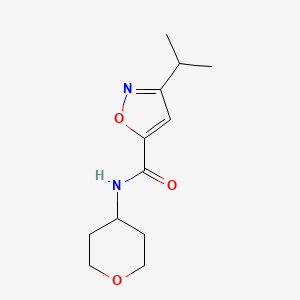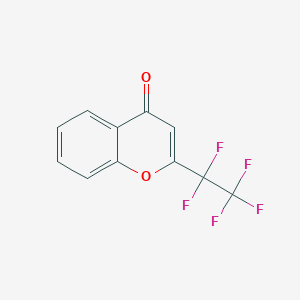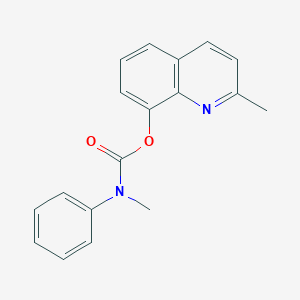
3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with structures similar to the one often involves multi-step reactions, including condensation and cyclization processes. For example, novel pyrazole and isoxazole derivatives have been synthesized through reactions involving aminoalkylation, followed by reactions with hydrazine hydrate and hydroxylamine hydrochloride under solvothermal conditions, yielding high purity compounds in good yield [Martins et al., 2002; Musad et al., 2010].
Molecular Structure Analysis
The structure of similar compounds is characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies reveal detailed insights into the molecular sheets primarily formed by hydrogen bonds, where the stabilization is dominated by electrostatic energy contributions [Saeed et al., 2020].
Chemical Reactions and Properties
Compounds in this category typically exhibit a variety of chemical reactions, including N-alkylation, amide formation, and interactions involving pyrazole rings. The reactivity is influenced by the electronic and steric properties of the substituents, which can be manipulated to yield compounds with desired chemical properties [Prabakaran et al., 2012].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under various conditions. These properties are determined using techniques like single crystal X-ray diffraction and thermal analysis [Kumara et al., 2018].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to the application of these compounds in various fields. Studies often focus on the synthesis and evaluation of derivatives to explore their potential as therapeutic agents or materials with unique properties. For instance, research on pyrazole-sulfonamides has shown significant inhibitory effects on human cytosolic carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds [Mert et al., 2016].
Applications De Recherche Scientifique
Antiallergic Activity
Isoxazole derivatives have been studied for their antiallergic properties. For example, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines exhibited remarkable antiallergic activity when administered both intravenously and orally, hinting at the potential of isoxazole and related compounds in developing new antiallergic medications (A. Nohara et al., 1985).
Ligand Design for Coordination Chemistry
In the realm of coordination chemistry, polypyrazolylborate ligands, including those with isopropyl groups, have been synthesized to explore steric effects on ligand properties and metal complexation. This research illuminates the nuanced roles these ligands play in the development of metal complexes with specific electronic and structural characteristics, potentially applicable in catalysis and material science (S. Trofimenko et al., 1989).
Antimicrobial and Antifungal Properties
Isoxazole and pyrazole derivatives have demonstrated significant antimicrobial and antifungal activities, indicating their utility in addressing plant pathogens and possibly in medical applications. The diversity in biological activity reflects the versatility of these compounds in scientific research and their potential in developing new treatments for infections (C. B. Vicentini et al., 2007).
Synthetic Applications and Methodology Development
Research into the synthesis of fluorinated pyrazoles and related structures highlights the ongoing efforts to develop new synthetic methods that can introduce functional groups of interest, such as fluorine, into heterocyclic compounds. These synthetic methodologies are crucial for the production of molecules with potential pharmaceutical applications, underscoring the importance of isoxazole and pyrazole derivatives in drug discovery and development (Riccardo Surmont et al., 2011).
Propriétés
IUPAC Name |
N-(oxan-4-yl)-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)10-7-11(17-14-10)12(15)13-9-3-5-16-6-4-9/h7-9H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORQBLQJMAARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)